T-10418

GPCR selectivity off-target profiling PRESTO-Tango assay

T-10418, a (R)-enantiomer of (3-(pyridin-3-ylmethoxy)benzoyl)-D-phenylalanine, is a potent and selective G2A/GPR132 agonist (EC50 0.82 μM). Its chiral purity is critical for activity; the (S)-enantiomer exhibits a 30-fold potency loss. This high-solubility (>3 mM) probe is ideal for studying G2A-mediated signaling in neuropathic pain, AML, and inflammation, ensuring reliable and reproducible results in your assays.

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Cat. No. B7653134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-10418
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3
InChIInChI=1S/C22H20N2O4/c25-21(24-20(22(26)27)12-16-6-2-1-3-7-16)18-9-4-10-19(13-18)28-15-17-8-5-11-23-14-17/h1-11,13-14,20H,12,15H2,(H,24,25)(H,26,27)/t20-/m1/s1
InChIKeyJGLGMFHQGRAHAO-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-10418: A Validated, Highly Selective G2A/GPR132 Agonist Tool Compound for Pain and Inflammation Research


T-10418 ((3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine) is a synthetic, small-molecule agonist of the G protein-coupled receptor G2A (also known as GPR132) [1]. Discovered through systematic structure-activity relationship (SAR) optimization [2], T-10418 is distinguished by its combination of sub-micromolar potency (EC50 = 0.82 μM on human G2A), extensive GPCR selectivity validated across a panel of over 300 non-olfactory receptors, excellent aqueous solubility (≥3000 μM), and high rat liver microsomal stability (98% remaining after 60 min) [3]. These properties establish T-10418 as a preferred pharmacological tool compound for investigating G2A-mediated signaling in neuropathic pain, acute myeloid leukemia (AML), and inflammation [4].

Why T-10418 Cannot Be Simply Replaced by Other G2A Modulators or Legacy Ligands


Substituting T-10418 with endogenous lipid agonists (e.g., 9-HODE), early-generation synthetic ligands (e.g., SB-583831, SKF-95667), or antagonists (e.g., SB-583355) introduces substantial scientific risk. Many legacy G2A ligands suffer from polypharmacology, poor solubility, or inadequate metabolic stability that confound in vitro and in vivo results [1]. For example, 9-HODE exhibits promiscuous activity beyond G2A and requires 4× higher concentrations in cellular TRPV1 sensitization assays compared to T-10418 [2]. N-acylglycines such as N-palmitoylglycine demonstrate interspecies potency but lack the comprehensive selectivity profiling and favorable drug-like properties engineered into T-10418 [3]. T-10418's unique combination of high potency, validated GPCR-wide selectivity, excellent solubility (≥3000 μM), and metabolic stability (98% remaining after 60 min in rat liver microsomes) provides a consistent, interpretable pharmacological profile that no single legacy compound replicates [4].

T-10418 Product-Specific Quantitative Differentiation Evidence Against Key Comparators


GPCR Selectivity Profile: T-10418 Demonstrates Superior Target Discrimination Across 300+ Receptors Versus Endogenous Ligands

T-10418 was profiled in the PRESTO-Tango assay covering more than 300 non-olfactory GPCRs. Apart from expected G2A activation, T-10418 showed activity only on one other receptor (GPR1), indicating exceptional GPCR selectivity [1]. In contrast, the endogenous reference ligand 9-HODE is known to engage multiple targets and exhibits promiscuous activity [2]. N-palmitoylglycine and N-linoleoylglycine have not been profiled in a comparable comprehensive GPCR panel, leaving their selectivity unvalidated [3]. This selectivity profile makes T-10418 a more reliable tool for dissecting G2A-specific signaling without confounding off-target effects.

GPCR selectivity off-target profiling PRESTO-Tango assay chemical tool validation

Functional Potency in TRPV1 Sensitization: T-10418 Requires 4× Lower Concentration Than 9-HODE to Achieve Equivalent Effect in Primary Sensory Neurons

In primary mouse sensory neurons, 100 nM T-10418 produced an average 244% sensitization of capsaicin-induced TRPV1 responses, which matched or exceeded the sensitization observed with 400 nM (±)9-HODE [1]. This demonstrates that T-10418 achieves equivalent or greater functional efficacy at a 4-fold lower concentration than the endogenous reference ligand. Earlier lead compound 1 required 1 μM (5× higher than T-10418) to produce TRPV1 sensitization comparable to only 200 nM 9-HODE [2].

TRPV1 sensitization primary sensory neurons neuropathic pain functional assay

Aqueous Solubility Superiority: T-10418 Exceeds 3000 μM Solubility, Eliminating Formulation Bottlenecks Encountered with Legacy Lipid Agonists

T-10418 exhibits aqueous solubility of ≥3000 μM in PBS buffer (pH 7.4, containing 1% DMSO), an order of magnitude improvement over typical endogenous lipid agonists [1]. Endogenous G2A ligands such as 9-HODE and N-palmitoylglycine are lipophilic molecules with limited aqueous solubility that often require organic co-solvents or complex formulation strategies for in vitro studies . The high solubility of T-10418 enables reliable preparation of stock solutions and dosing formulations without precipitation risk across a wide concentration range, a critical practical advantage for reproducible pharmacological experiments.

aqueous solubility formulation in vitro assay drug-like properties

Metabolic Stability Benchmark: 98% of T-10418 Remains Intact After 60 Minutes in Rat Liver Microsomes

In rat liver microsomal stability assays, T-10418 demonstrated 98% remaining parent compound after 60 minutes incubation, corresponding to a calculated intrinsic clearance (CLint) of only 1.68 μL/min/mg [1]. This near-complete metabolic stability starkly contrasts with the susceptibility of endogenous lipid ligands such as 9-HODE and N-acylglycines to rapid enzymatic degradation by dehydrogenases, lipoxygenases, and amidases [2]. While analogous quantitative microsomal stability data for 9-HODE or N-palmitoylglycine in identical assay conditions are not published, the lipid chemical class is inherently susceptible to rapid oxidative and hydrolytic metabolism [3].

metabolic stability rat liver microsomes intrinsic clearance in vivo suitability

Potency Comparison: T-10418 Matches N-Acylglycine Potency While Adding Selectivity and Developability Advantages

T-10418 activates human G2A with an EC50 of 0.82 μM in IP-One functional assays [1]. For context, the most potent N-acylglycine activator, N-linoleoylglycine, exhibits a similar EC50 of approximately 0.8 μM in a yeast-based assay and β-arrestin recruitment assay, while Commendamide, a bacterial natural product G2A agonist, shows a significantly weaker EC50 of 11.8 μM [2][3]. However, T-10418's comparable potency comes with the added dimensions of validated comprehensive GPCR selectivity, superior aqueous solubility, and high metabolic stability—attributes not systematically demonstrated for N-acylglycines [1].

EC50 comparison G2A activation N-acylglycines pharmacological tool

Target Engagement Confirmation: T-10418-Mediated G2A Activation Is Fully Antagonized by SB-583355, Validating On-Target Specificity

In IP-One functional assays using CHO-K1 cells stably expressing human G2A, the selective G2A antagonist SB-583355 (Compound 56) completely suppressed activation mediated by T-10418 at its approximate EC80 concentration (3 μM), as well as activation by the reference agonist 9-HODE at 12.5 μM [1]. Furthermore, T-10418 produced dose-dependent β-arrestin-2 recruitment in a NanoLuc complementation assay, with an EC50 of 7.7 μM [2]. The TRPV1 sensitization effects of both T-10418 and 9-HODE in primary sensory neurons were similarly abolished by co-treatment with SB-583355, confirming that T-10418's functional effects are specifically mediated through G2A [3].

target engagement antagonist reversal SB-583355 IP-One assay β-arrestin recruitment

T-10418 Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Neuropathic Pain Target Validation Studies Requiring Clean G2A Pharmacology

For laboratories investigating G2A's role in oxaliplatin-induced neuropathic pain (OINP) or other chronic pain models, T-10418 offers a validated, selective agonist tool that potentiates TRPV1 responses in primary sensory neurons at 100 nM—a 4× lower concentration than 9-HODE [1]. The comprehensive GPCR selectivity profile (>300 receptors tested) ensures that observed nociceptive effects can be confidently attributed to G2A activation, while confirmation via SB-583355 antagonism provides an internal pharmacological control for target specificity .

Acute Myeloid Leukemia (AML) Proliferation and Differentiation Studies

T-10418 has been tested on Molm13 and ML-2 leukemia cell lines at 30 μM for 72 hours without non-specific cytotoxicity, making it suitable for studying G2A-mediated effects on AML cell proliferation and differentiation [1]. The compound's high metabolic stability (98% remaining after 60 min in rat liver microsomes) supports extended incubation protocols typical of AML studies, while excellent aqueous solubility ensures reliable dosing without confounding precipitation artifacts .

G2A Receptor Deorphanization and Signaling Pathway Dissection

For academic or industrial groups mapping G2A downstream signaling, T-10418 provides robust β-arrestin-2 recruitment (EC50 = 7.7 μM in NanoLuc complementation assay) and Gαq-mediated IP-1 accumulation [1]. Its near-exclusive GPCR selectivity (only GPR1 as an off-target among >300 receptors) minimizes pathway crosstalk that could confound signaling network analysis . This level of specificity is not matched by any endogenous lipid agonist or earlier synthetic G2A ligand.

In Vivo Pharmacodynamic Studies in Mouse Models

T-10418 has demonstrated good pharmacokinetic characteristics and no obvious toxicity at 100 μM in mouse models [1]. The combination of high solubility (≥3000 μM), metabolic stability, and validated in vivo tolerability supports its use in mouse studies of G2A biology, including neuropathic pain and inflammation models. Procurement of T-10418 from reputable vendors ensures ≥98% purity (typically 99.78%) , reducing batch-to-batch variability that could confound in vivo results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-10418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.